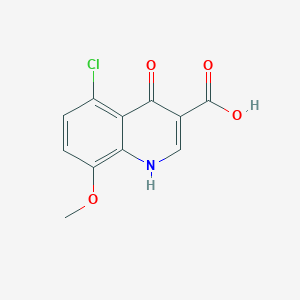
1-(4-aminobutyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutyl)piperidin-4-ol, also known as NABP, is a synthetic molecule with a wide range of applications in scientific research. NABP is a chiral molecule, meaning it has two non-superimposable mirror image forms, and is used to study the stereoselectivity of certain biochemical processes. NABP is also used in the synthesis of a variety of other molecules, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(4-aminobutyl)piperidin-4-ol has a wide range of applications in scientific research, including the study of stereoselectivity of certain biochemical processes, the synthesis of other molecules, and the study of biochemical and physiological effects. In addition, 1-(4-aminobutyl)piperidin-4-ol has been used in the development of new drugs and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of 1-(4-aminobutyl)piperidin-4-ol is not fully understood, but it is thought to interact with certain receptors in the body, such as the serotonin receptor, to produce its biochemical and physiological effects. In addition, 1-(4-aminobutyl)piperidin-4-ol is thought to have an inhibitory effect on certain enzymes, such as monoamine oxidase, leading to the production of certain neurotransmitters.
Biochemical and Physiological Effects
1-(4-aminobutyl)piperidin-4-ol has been found to have a range of biochemical and physiological effects. In laboratory studies, 1-(4-aminobutyl)piperidin-4-ol has been found to have an anxiolytic effect, meaning it can reduce anxiety levels, and has also been found to have an anti-inflammatory effect. In addition, 1-(4-aminobutyl)piperidin-4-ol has been found to have a neuroprotective effect, meaning it can protect neurons from damage, and has been found to have an antidepressant effect.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(4-aminobutyl)piperidin-4-ol in laboratory experiments is its ease of synthesis, which makes it a useful tool for researchers. In addition, 1-(4-aminobutyl)piperidin-4-ol has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of different compounds on the body. However, there are some limitations to using 1-(4-aminobutyl)piperidin-4-ol in laboratory experiments, such as the lack of long-term studies on its effects and the potential for drug interactions.
Orientations Futures
The potential future directions for 1-(4-aminobutyl)piperidin-4-ol research include further studies into its mechanism of action, the development of new drugs based on its structure, and the study of its effects on various diseases and disorders. In addition, further studies into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its ability to interact with certain receptors could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
1-(4-aminobutyl)piperidin-4-ol is synthesized from the reaction of 4-Aminobutyric acid and piperidine hydrochloride in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out in a two-step process, with the first step involving the formation of an amide bond between the two reactants and the second step involving the formation of the desired 1-(4-aminobutyl)piperidin-4-ol product. The reaction is typically carried out at room temperature and is relatively straightforward, making it a useful synthetic tool for researchers.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-aminobutyl)piperidin-4-ol involves the reaction of 4-piperidone with 4-aminobutylamine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-piperidone", "4-aminobutylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-piperidone is reacted with 4-aminobutylamine in methanol under reflux to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the desired product.", "Step 3: The product is purified by acidification with hydrochloric acid and recrystallization from a suitable solvent." ] } | |
Numéro CAS |
870716-38-4 |
Nom du produit |
1-(4-aminobutyl)piperidin-4-ol |
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



